3-Amino-5-methoxybenzamide
Description
3-Amino-5-methoxybenzamide is a benzamide derivative featuring an amino (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀N₂O₂, with a molar mass of 166.18 g/mol.
Properties
IUPAC Name |
3-amino-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXUCGZBWXHSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732172 | |
| Record name | 3-Amino-5-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960234-99-5 | |
| Record name | 3-Amino-5-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methoxybenzoic acid with ammonia or an amine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied. In some cases, it may act as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .
Comparison with Similar Compounds
Structural and Physico-Chemical Comparisons
The table below highlights key differences between 3-Amino-5-methoxybenzamide and four structurally related benzamide derivatives:
Reactivity and Functional Group Influence
- Amino vs. Nitro Groups: The electron-donating amino group in this compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., acylation or Schiff base formation). In contrast, the nitro group in 3-Methoxy-5-nitrobenzamide is strongly electron-withdrawing, favoring reduction reactions or electrophilic substitution .
- Methoxy vs. Hydroxy Groups: The methoxy substituent in this compound improves lipid solubility compared to the hydroxy group in Methyl-3-amino-4-hydroxybenzoate. However, the hydroxy group enables participation in cyclization reactions (e.g., benzoxazole formation via dehydration), which the methoxy group cannot .
Biological Activity
3-Amino-5-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H11N2O2 and features an amino group and a methoxy group attached to a benzamide structure. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The mechanism appears to involve interference with cell division processes, particularly affecting the FtsZ protein, which is essential for bacterial cytokinesis .
2. Antioxidant Effects
The compound has also been evaluated for its antioxidant properties. Preliminary studies suggest that it can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity may contribute to its protective effects against cellular damage.
3. Anticancer Activity
this compound has been studied for its potential anticancer effects. It may inhibit specific enzymes involved in cancer cell proliferation, suggesting a role in cancer therapy development. The compound's ability to modulate enzyme activity indicates a mechanism where it could disrupt metabolic pathways essential for tumor growth .
The primary mechanism through which this compound exerts its biological effects involves binding to specific molecular targets within cells. For instance, it has been shown to inhibit the activity of ADP-ribosyltransferases, which play a critical role in post-translational modifications of proteins. This inhibition can lead to significant changes in cell cycle progression and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Bacillus subtilis growth | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study: Antimicrobial Action
In a study focusing on the antimicrobial properties of this compound, researchers observed that the compound significantly inhibited the growth of Bacillus subtilis at concentrations as low as 10 mM. The study highlighted that the compound induces filamentation in bacterial cells, ultimately leading to cell lysis .
Case Study: Anticancer Potential
Another research effort examined the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent activity against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
